molecular formula C14H20N2O B8380322 1-(3-Cyclopropylmethoxyphenyl)piperazine

1-(3-Cyclopropylmethoxyphenyl)piperazine

Cat. No.: B8380322
M. Wt: 232.32 g/mol
InChI Key: VPQYENDFRYBANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropylmethoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a cyclopropylmethoxy substituent at the meta position of the phenyl ring. This structural motif places it within a broader class of arylpiperazines, which are known for their interactions with serotonin (5-HT) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C subtypes .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[3-(cyclopropylmethoxy)phenyl]piperazine

InChI

InChI=1S/C14H20N2O/c1-2-13(16-8-6-15-7-9-16)10-14(3-1)17-11-12-4-5-12/h1-3,10,12,15H,4-9,11H2

InChI Key

VPQYENDFRYBANU-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=CC(=C2)N3CCNCC3

Origin of Product

United States

Comparison with Similar Compounds

Critical Analysis and Contradictions

  • Receptor Subtype Conflicts : TFMPP and mCPP exhibit dual agonist/antagonist profiles depending on the receptor subtype, complicating predictive modeling for the target compound .
  • Metabolic Stability vs. Activity : While the cyclopropylmethoxy group may enhance stability, it could reduce binding affinity compared to smaller substituents (e.g., -OCH₃ in MeOPP) .

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